Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride typically involves the esterification of cyclopropanecarboxylic acid derivatives with 2-(4-methyl-1-piperidinyl)ethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Known for its use in synthetic chemistry and as an intermediate in the production of other compounds.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: Utilized in various chemical reactions and industrial applications.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride is unique due to its specific ester linkage and the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
37124-13-3 |
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Molecular Formula |
C24H30ClNO2 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-19-12-14-25(15-13-19)16-17-27-23(26)22-18-24(22,20-8-4-2-5-9-20)21-10-6-3-7-11-21;/h2-11,19,22H,12-18H2,1H3;1H |
InChI Key |
FQSSZIOILBMJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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